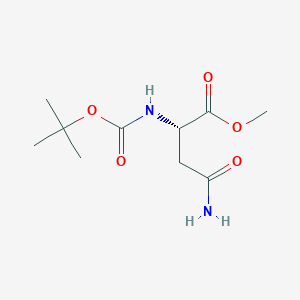

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound with the molecular formula C10H18N2O5. It is a derivative of amino acids and is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of the amino group of an amino acid. One common method is to start with L-glutamic acid, which undergoes esterification to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and protection reactions. The process is optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: Often carried out using carbodiimides such as EDC or DCC in the presence of a coupling agent like HOBt.

Major Products Formed

Hydrolysis: Forms the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Coupling Reactions: Produces peptides with the desired sequence.

Aplicaciones Científicas De Investigación

Synthesis and Use as a Building Block

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate serves as a versatile building block in organic synthesis, particularly in the preparation of amino acids and peptidomimetics. Its structural features allow for the introduction of amino functionalities into complex molecules, facilitating the synthesis of bioactive compounds.

Case Study: Synthesis of Peptidomimetics

A study demonstrated the use of this compound in synthesizing peptidomimetics that mimic natural peptides. The compound's ability to undergo selective reactions enables the formation of diverse peptide-like structures, which are crucial in drug design and development .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications due to its structural similarity to naturally occurring amino acids. It is particularly relevant in the development of drugs targeting metabolic disorders and cancers.

Case Study: Anti-Cancer Compounds

Research has indicated that derivatives of this compound exhibit anti-cancer properties. These derivatives have been shown to inhibit specific pathways involved in tumor growth, making them candidates for further pharmacological studies .

Role in Asymmetric Synthesis

This compound plays a significant role in asymmetric synthesis, particularly through organocatalysis. Its use as an intermediate allows chemists to create enantiomerically enriched compounds essential for pharmaceutical applications.

Data Table: Asymmetric Synthesis Yields

| Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Diphenylprolinol | 75 | 96 |

| Other Organocatalysts | Varies | Varies |

Biochemical Research

In biochemical research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural attributes make it a suitable substrate for examining enzymatic reactions involving amino acid transformations.

Case Study: Enzyme Mechanism Studies

A study investigated the interaction of this compound with specific enzymes involved in amino acid metabolism. The results provided insights into substrate specificity and enzyme kinetics, which are vital for understanding metabolic pathways .

Mecanismo De Acción

The compound acts primarily as a protected amino acid derivative. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the stepwise synthesis of peptides. The Boc group protects the amino group from unwanted reactions, while the ester group can be hydrolyzed to form the carboxylic acid, which can then participate in peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in peptide synthesis.

tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a different ester group.

Uniqueness

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Actividad Biológica

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, also known as methyl (tert-butoxycarbonyl)-L-asparaginate, is a compound with significant potential in pharmaceutical applications. Its structure allows it to participate in various biological processes, making it a subject of interest in drug discovery and development.

- Chemical Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 124842-28-0

- IUPAC Name : Methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

- Purity : ≥ 97%

The biological activity of this compound primarily involves its role as an amino acid derivative. It is hypothesized to interact with various biological targets due to its amino and carbonyl functional groups, which can form hydrogen bonds and participate in enzyme-substrate interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria, including:

- Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 4–8 μg/mL

- Mycobacterium abscessus

- MIC: 0.5–1.0 μg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics to combat resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, showing:

- IC50 values indicating strong cytotoxicity:

- MDA-MB-231 (Triple-Negative Breast Cancer): IC50 = 0.126 μM

- MCF7 cells: IC50 = 17.02 μM

These results indicate a significant selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .

Pharmacokinetics

Pharmacokinetic studies have been conducted using animal models (e.g., Sprague-Dawley rats), which provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | 27.4 nM |

| Bioavailability | Moderate |

These data suggest that the compound is well absorbed and has a favorable pharmacokinetic profile for oral administration .

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study tested the efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited growth in resistant strains, supporting its potential as an antibiotic candidate.

-

Cancer Cell Line Studies :

- In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWYEJCFYVRMG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.